3-Azido-1-pentylazetidine
Overview
Description
3-Azido-1-pentylazetidine is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an azido group (-N3) attached to the first carbon of the azetidine ring and a pentyl group attached to the third carbon. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties.
Mechanism of Action
Target of Action
Azetidine compounds are four-membered heterocyclic compounds that can have various biological targets depending on their specific structures and functional groups. For example, some azetidine derivatives are known to interact with bacterial and viral enzymes .
Mode of Action
The mode of action of azetidine compounds can vary widely. Some azetidine derivatives inhibit the action of enzymes, thereby disrupting the normal functioning of the target organism .
Biochemical Pathways
The biochemical pathways affected by azetidine compounds depend on their specific targets. They could potentially interfere with DNA synthesis, protein synthesis, or other critical biochemical processes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of azetidine compounds can vary based on their specific structures. Some azetidine derivatives are known to be metabolized by the liver and excreted in the urine .
Result of Action
The result of the action of azetidine compounds can include the inhibition of growth of bacteria or viruses, or the killing of these organisms .
Action Environment
The action, efficacy, and stability of azetidine compounds can be influenced by various environmental factors, including temperature, pH, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-1-pentylazetidine typically involves the cyclization of linear precursors containing the appropriate functional groups. One common method is the cyclization of 1-pentyl-3-azido-1-aminopropane under acidic conditions. The reaction conditions often require the use of strong acids or Lewis acids to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-1-pentylazetidine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the azido group to a nitro group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the azido group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the azido group, often using nucleophiles such as alkyl halides.
Major Products Formed:
Oxidation: Formation of 3-nitro-1-pentylazetidine.
Reduction: Formation of 3-amino-1-pentylazetidine.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-Azido-1-pentylazetidine has several scientific research applications across various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the role of azetidines in biological systems.
Industry: It can be used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
3-azido-1-ethylazetidine
3-azido-1-propylazetidine
3-azido-1-butylazetidine
This comprehensive overview provides a detailed understanding of 3-Azido-1-pentylazetidine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-azido-1-pentylazetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4/c1-2-3-4-5-12-6-8(7-12)10-11-9/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYMFEIINXOCNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CC(C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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